molecular formula C17H16FNO3 B4902152 Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate

Cat. No.: B4902152
M. Wt: 301.31 g/mol
InChI Key: URYSNQHVDQJOCB-UHFFFAOYSA-N
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Description

Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a propan-2-yl group, a fluorophenyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Carbonyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid.

    Esterification: The final step involves the esterification of 4-{[(2-fluorophenyl)carbonyl]amino}benzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-{[(2-chlorophenyl)carbonyl]amino}benzoate
  • Propan-2-yl 4-{[(2-bromophenyl)carbonyl]amino}benzoate
  • Propan-2-yl 4-{[(2-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate stands out due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The electronegativity and small size of fluorine contribute to the compound’s stability and ability to form strong interactions with biological targets.

Properties

IUPAC Name

propan-2-yl 4-[(2-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11(2)22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYSNQHVDQJOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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